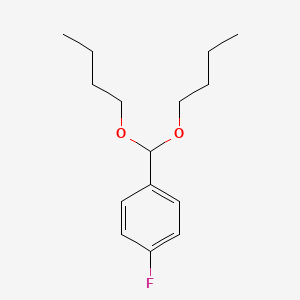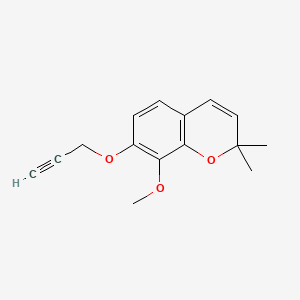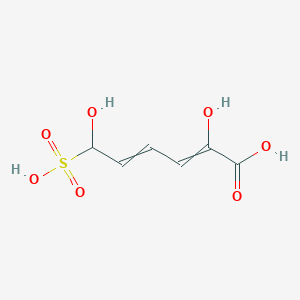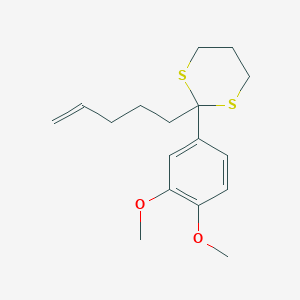
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable precursor with 1,3-dithiane. One common method is the reaction of 3,4-dimethoxybenzaldehyde with 1,3-dithiane in the presence of a strong base such as n-butyllithium. The reaction proceeds via the formation of a dithiane anion, which then undergoes nucleophilic addition to the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle large quantities of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane protecting group, revealing the underlying carbonyl compound.
Substitution: The phenyl and pentenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like Raney nickel or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane moiety would yield sulfoxides or sulfones, while reduction would regenerate the original carbonyl compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, the dithiane moiety acts as a protecting group, stabilizing the carbonyl compound and preventing unwanted reactions. The dimethoxyphenyl and pentenyl groups may interact with molecular targets through various pathways, depending on the context of their use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used as a protecting group.
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the pentenyl group but shares the dimethoxyphenyl moiety.
2-(Pent-4-en-1-yl)-1,3-dithiane: Lacks the dimethoxyphenyl group but shares the pentenyl moiety.
Propiedades
Número CAS |
104072-34-6 |
|---|---|
Fórmula molecular |
C17H24O2S2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-2-pent-4-enyl-1,3-dithiane |
InChI |
InChI=1S/C17H24O2S2/c1-4-5-6-10-17(20-11-7-12-21-17)14-8-9-15(18-2)16(13-14)19-3/h4,8-9,13H,1,5-7,10-12H2,2-3H3 |
Clave InChI |
GISVTXCBFGZALC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(SCCCS2)CCCC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
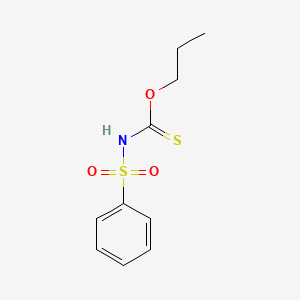


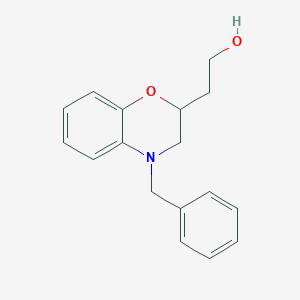

![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
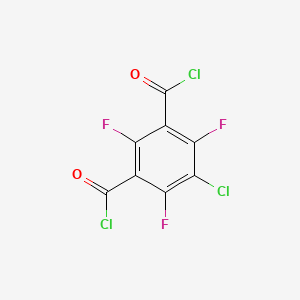
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
